sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate

Description

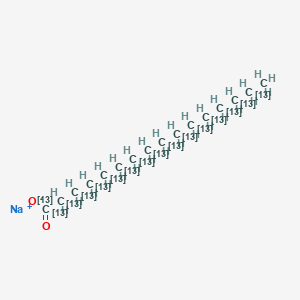

Sodium (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate is the sodium salt of hexadecanoic acid (palmitic acid) with all 16 carbon atoms isotopically labeled with carbon-13 (13C). This compound, often termed "fully 13C-labeled sodium palmitate," is primarily used in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies due to its distinct isotopic signature. Its molecular formula is C16H31NaO2, with a molecular weight of 296.41 g/mol (accounting for 13C substitution at all positions) . Unlike partially labeled analogs (e.g., sodium palmitate-2,4,6,8,10,12,14,16-13C8), this compound provides uniform isotopic enrichment, enabling precise tracking in biochemical pathways and structural analyses .

Properties

Molecular Formula |

C16H31NaO2 |

|---|---|

Molecular Weight |

294.29 g/mol |

IUPAC Name |

sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate |

InChI |

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1; |

InChI Key |

GGXKEBACDBNFAF-SJIUKAAASA-M |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Malonic Ester Synthesis with ¹³C-Labeled Precursors

The malonic ester synthesis remains a foundational method for constructing fully labeled fatty acids. For sodium (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-¹³C₁₆)hexadecanoate, this approach involves:

-

Starting Materials : [1,2-¹³C₂]acetylene or [U-¹³C]malonic acid derivatives to initiate chain elongation.

-

Stepwise Elongation : Iterative coupling of ¹³C-labeled alkyl halides (e.g., [1-¹³C]hexyl bromide) with malonic acid intermediates under basic conditions. Each elongation step introduces two carbons, with decarboxylation ensuring positional specificity.

-

Final Saponification : Treatment of the fully labeled palmitic acid with sodium hydroxide to yield the sodium salt.

Key Reaction Conditions :

-

Temperature: 70–100°C for ester hydrolysis.

-

Solvent Systems: Ethyl acetate/isopropanol mixtures for intermediate purification.

Industrial Production via Microbial Biosynthesis

Fermentation with ¹³C-Enriched Substrates

Industrial-scale production leverages Saccharomyces cerevisiae or Escherichia coli cultured in media containing [U-¹³C]glucose. The fatty acid synthase (FAS) complex incorporates ¹³C into palmitate via acetyl-CoA and malonyl-CoA intermediates.

Process Parameters :

Post-Fermentation Processing

-

Lipid Extraction : Bligh-Dyer method using chloroform/methanol (2:1 v/v).

-

Saponification : 0.5 M NaOH in ethanol/water (3:1) at 70°C for 2 h.

-

Crystallization : Recrystallization from hot ethanol to ≥99% isotopic purity.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns resolves sodium palmitate from contaminants. Mobile phases include ammonium formate (1.5 mM) in methanol/water gradients.

Typical Chromatographic Profile :

| Retention Time (min) | Compound | ¹³C Enrichment (%) |

|---|---|---|

| 12.3 | Sodium Palmitate-¹³C₁₆ | 98.7 ± 0.5 |

| 14.1 | Unlabeled Palmitate | <0.1 |

Mass Spectrometric Analysis

LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode confirms isotopic distribution:

Isotopic Purity Assessment :

Challenges in Synthesis

Isotopic Dilution

Incomplete incorporation of ¹³C during chain elongation reduces final enrichment. Solutions include:

Cost Considerations

| Component | Cost per Gram (USD) |

|---|---|

| [U-¹³C]Glucose | 450–600 |

| Sodium Palmitate-¹³C₁₆ | 9,800–12,000 |

Applications in Metabolic Research

Tracing Lipid Biosynthesis

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate can undergo oxidation reactions, typically resulting in the formation of shorter-chain fatty acids and carbon dioxide.

Reduction: This compound can be reduced to form the corresponding alcohol.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions with other metal salts can lead to the exchange of the sodium ion.

Major Products:

Oxidation: Shorter-chain fatty acids and carbon dioxide.

Reduction: Hexadecanol.

Substitution: Various metal hexadecanoates.

Scientific Research Applications

Induction of Cellular Stress

Sodium hexadecanoate is widely used to induce cellular stress in various cell lines. For instance:

- Lipotoxicity and Insulin Resistance: Research has shown that exposure to sodium hexadecanoate leads to lipotoxicity and insulin resistance in skeletal muscle cells. This effect is linked to increased oxidative stress and mitochondrial dysfunction .

- Non-Alcoholic Fatty Liver Disease (NAFLD): It serves as a model for studying NAFLD by inducing hepatic steatosis in hepatocytes. Studies indicate that sodium hexadecanoate can trigger inflammation and metabolic dysregulation associated with fatty liver disease .

Mitochondrial Function Studies

In isolated rat islets exposed to sodium hexadecanoate:

- Mitochondrial Uncoupling: Prolonged exposure results in partial uncoupling of oxidative phosphorylation in pancreatic β-cells. This leads to decreased insulin release due to reduced ATP levels and altered mitochondrial membrane potential .

Activation of Inflammatory Pathways

Sodium hexadecanoate is utilized to study inflammation mechanisms:

- Macrophage Activation: It activates pathways associated with inflammation in murine macrophage cell lines (RAW 264.7), promoting the production of reactive oxygen species (ROS) and cytokines .

- Thrombosis Mechanisms: The compound is also implicated in thrombosis pathway studies through its effects on cellular signaling pathways that lead to inflammation .

Proteomic Studies

Research involving sodium hexadecanoate has led to insights into protein expression changes under fatty acid treatment:

- Comparative Proteomics: A study demonstrated alterations in protein expression related to inflammation and metabolic stress when cells were treated with sodium hexadecanoate .

Role in Metabolism

Sodium hexadecanoate plays a crucial role in nutritional biochemistry:

- Fatty Acid Metabolism: It aids in understanding fatty acid metabolism and its implications for human health. The compound's effects on lipid accumulation have been studied extensively using various cell lines like HepG2 .

Dietary Implications

The compound's metabolism is relevant for dietary studies focusing on saturated fats and their health impacts:

- Diet-Induced Obesity Models: Sodium hexadecanoate is used in animal models to simulate the effects of high-fat diets on metabolic health and obesity-related diseases .

Study on Insulin Resistance

A notable study investigated the effects of sodium hexadecanoate on insulin resistance in C2C12 myoblasts:

- The results indicated that treatment with sodium hexadecanoate led to significant upregulation of inflammatory markers such as Cox-2 and downregulation of insulin signaling pathways .

Investigation of Lipid Accumulation

Another study focused on lipid accumulation induced by sodium hexadecanoate in HepG2 cells:

Mechanism of Action

The mechanism of action of sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. The carbon-13 labeling allows for the tracking of the compound through various biochemical processes using techniques such as NMR spectroscopy. This enables researchers to study the dynamics of fatty acid metabolism, including synthesis, degradation, and transport.

Comparison with Similar Compounds

Isotopic Analogs

Partially 13C-Labeled Sodium Palmitate

- Example : Sodium palmitate-2,4,6,8,10,12,14,16-13C8 (C16H31NaO2, molecular weight 288.36 g/mol).

- Key Differences : Contains 13C at 8 positions instead of 16, reducing isotopic enrichment. This limits its utility in full-spectrum NMR tracing but retains applicability in targeted metabolic studies .

- Applications : Used in lipid metabolism research where partial labeling suffices, such as fatty acid β-oxidation studies .

Deuterated and Dual-Labeled Variants

- Example : Sodium palmitate-2,4,6,8,10,12,14,16-13C8, 2,2-d2 (C16H29D2NaO2, molecular weight 290.38 g/mol).

- Key Differences : Combines 13C and deuterium (2H) labeling. Deuterium substitution alters physicochemical properties (e.g., bond stability) and is used in mass spectrometry (MS) and infrared (IR) spectroscopy .

Shorter-Chain Isotopic Salts

- Example: Sodium octanoate-1-13C (C713CH15NaO2, molecular weight 172.19 g/mol).

- Key Differences: Shorter carbon chain (C8 vs. C16) with single 13C label. Used in studies requiring rapid metabolic turnover, such as ketogenesis or medium-chain fatty acid analysis .

Table 1: Isotopic Variants of Sodium Palmitate

| Compound Name | Isotopic Labeling | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|

| Sodium (1,2,3,…,16-13C16)hexadecanoate | 16×13C | 296.41 | NMR, full metabolic tracing |

| Sodium palmitate-13C8 | 8×13C | 288.36 | Targeted metabolic studies |

| Sodium palmitate-13C8, 2,2-d2 | 8×13C + 2×2H | 290.38 | MS/IR spectroscopy |

| Sodium octanoate-1-13C | 1×13C | 172.19 | Ketogenesis, medium-chain analysis |

Structural Analogs

Non-Isotopic Sodium Palmitate

- Formula : C16H31NaO2 (unlabeled), molecular weight 278.41 g/mol.

- Key Differences : Lacks isotopic labels, making it unsuitable for tracer studies. However, it shares identical chemical reactivity and surfactant properties, serving as a reference in colloid chemistry and soap manufacturing .

Fatty Acid Esters

- Examples: Ethyl hexadecanoate (C18H36O2), isobutyl hexadecanoate (C20H40O2).

- Key Differences : Esters instead of sodium salts. These compounds exhibit lower polarity and are used as lubricants, flavorants, or antimicrobial agents .

Complex Derivatives

- Example: (10R,13S)-16-amino-13-hydroxy-7,13-dioxo-8,12,14-trioxa-13λ⁵-phosphahexadecan-10-yl hexadecanoate (C28H56NO8P).

- Key Differences : Phosphorylated derivative with a branched structure. Used in drug delivery systems and enzyme inhibition studies due to its amphiphilic nature .

Table 2: Structural Analogs of Sodium Palmitate

| Compound Name | Functional Group | Molecular Formula | Applications |

|---|---|---|---|

| Sodium palmitate (unlabeled) | Carboxylate salt | C16H31NaO2 | Surfactants, detergents |

| Ethyl hexadecanoate | Ester | C18H36O2 | Lubricants, antimicrobial agents |

| Phosphorylated hexadecanoate derivative | Phosphate ester | C28H56NO8P | Drug delivery, enzyme inhibition |

Functional Analogs

Other Sodium Salts of Fatty Acids

- Examples: Sodium octadecanoate (stearate, C18H35NaO2), sodium pentadecanoate (C15H29NaO2).

- Key Differences: Chain length affects melting point and solubility. Longer chains (e.g., stearate) are solid at room temperature, while shorter chains (e.g., pentadecanoate) have lower melting points .

Bioactive Fatty Acid Derivatives

- Example: 9,12-Octadecadienoic acid (linoleic acid, C18H32O2).

- Key Differences : Polyunsaturated structure confers anti-inflammatory and membrane-fluidizing properties, unlike saturated palmitate .

Biological Activity

Sodium (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate is a sodium salt of hexadecanoic acid (palmitic acid), a long-chain saturated fatty acid. This compound has been studied for its biological activities and potential applications in various fields including biomedicine and cellular biology.

- Chemical Formula : CHNaO

- CAS Number : 408-35-5

- Synonyms : Sodium palmitate

Mechanisms of Biological Activity

-

Mitochondrial Function and Insulin Release :

- Research indicates that sodium palmitate can induce partial mitochondrial uncoupling in pancreatic beta-cells. Prolonged exposure to sodium palmitate leads to decreased glucose-sensitive insulin release and reduced insulin content in isolated rat islets. This is associated with increased respiration and decreased mitochondrial membrane potential . The study highlights that sodium palmitate may contribute to lipotoxicity in pancreatic cells by enhancing reactive oxygen species (ROS) generation .

-

Palmitoylation Effects on Cardiac Channels :

- Sodium palmitate has been shown to influence cardiac sodium channels through the process of palmitoylation. This modification increases channel availability and enhances cardiac excitability by prolonging action potentials. Specifically, the Nav1.5 sodium channel exhibits altered biophysical properties when subjected to sodium palmitate treatment .

- Induction of Inflammation :

Antimicrobial Activity

Sodium hexadecanoate has been investigated for its antimicrobial properties. Studies on metal complexes of hexadecanoic acid have shown promising results against various bacterial strains and fungal pathogens. For instance, copper palmitate complexes demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Case Studies

- Lipotoxicity in Pancreatic Beta-Cells :

- Effects on Cancer Cells :

Summary of Findings

The biological activity of sodium (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate encompasses several key areas:

Q & A

Basic Research Questions

Q. How is sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-¹³C₁₆)hexadecanoate synthesized, and what methods confirm its isotopic purity?

- Methodology : The synthesis typically involves carboxylation of a fully ¹³C-labeled hexadecanol precursor or esterification of ¹³C-enriched palmitic acid with sodium hydroxide. Isotopic purity (≥99 atom% ¹³C) is validated using liquid chromatography-mass spectrometry (LC-MS) to detect isotopic peaks and nuclear magnetic resonance (NMR) to confirm carbon-13 enrichment at all positions. For example, deuterated analogs (e.g., ) use similar protocols with isotopic labeling confirmed via MS fragmentation patterns .

- Quality Control : Isotopic enrichment must exceed 99% to avoid interference in tracer studies. Impurity profiles (e.g., unlabeled contaminants) are assessed using high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for quantifying and verifying the structural integrity of this ¹³C-labeled compound?

- GC/MS with Derivatization : Fatty acids are derivatized to methyl esters (e.g., using sodium methoxide) for gas chromatography separation. The ¹³C-labeled hexadecanoate is identified via retention time alignment with standards and monitored using fragment ions (e.g., m/z 270 for unlabeled methyl palmitate vs. m/z 286 for ¹³C₁₆-labeled analogs) .

- NMR Spectroscopy : ¹³C-NMR spectra show distinct peaks for each carbon position, with no residual ¹²C signals. For example, the carbonyl carbon (C1) appears at ~175 ppm, while methyl carbons (C16) resonate near 14 ppm .

Q. What are the optimal storage conditions to ensure the stability of sodium ¹³C₁₆-hexadecanoate in laboratory settings?

- Storage : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation. Hydration must be avoided, as moisture can hydrolyze the sodium salt into free fatty acids, altering reactivity .

- Stability Testing : Periodic LC-MS analysis monitors degradation products (e.g., unlabeled palmitic acid) to confirm compound integrity over time .

Advanced Research Questions

Q. How can this compound be utilized in metabolic flux analysis to study β-oxidation pathways, and what are the critical experimental controls?

- Experimental Design : Administer the ¹³C₁₆-hexadecanoate to cell cultures or model organisms and track ¹³C incorporation into acetyl-CoA, ketone bodies, or TCA cycle intermediates via LC-MS/MS . For β-oxidation studies, monitor intermediates like 3-hydroxyhexadecanoate () .

- Controls : Include unlabeled palmitate controls to distinguish endogenous vs. tracer-derived metabolites. Use isotopomer spectral analysis (ISA) to quantify pathway fluxes .

Q. In tracer studies, how should researchers account for isotopic dilution or scrambling when interpreting data from ¹³C₁₆-hexadecanoate?

- Isotopic Dilution : Measure intracellular pools of unlabeled palmitate to correct for dilution effects. For example, in Bostrychia algae studies ( ), labeled methyl hexadecanoate was compared with endogenous unlabeled analogs to calculate incorporation rates .

- Scrambling Mitigation : Use position-specific ¹³C labels (e.g., uniform vs. site-specific) to trace carbon redistribution. For instance, used deuterated precursors to track ester biosynthesis without interference from scrambling .

Q. What strategies resolve discrepancies in isotopic enrichment measurements between NMR and mass spectrometry data for this compound?

- Cross-Validation : Combine NMR (quantifies ¹³C at specific positions) with HRMS (detects global isotopic enrichment). Discrepancies may arise from impurities or incomplete derivatization in MS workflows.

- Case Study : In , GC/MS and NMR data were reconciled by optimizing derivatization protocols (e.g., sodium methoxide vs. BF₃-methanol) to ensure complete methylation of carboxyl groups .

Data Contradiction Analysis

Q. How to troubleshoot unexpected isotopic patterns in ¹³C₁₆-hexadecanoate tracer experiments?

- Potential Causes :

- Metabolic Interconversion : For example, ¹³C-labeled palmitate may undergo elongation/desaturation, producing labeled C18 fatty acids. Use high-resolution lipidomics to identify off-target products .

- Analytical Artifacts : Degradation during sample preparation (e.g., saponification) can generate free ¹³C-palmitic acid. Validate extraction protocols with spiked recovery standards .

- Resolution : Repeat experiments with shorter incubation times or lower tracer concentrations to reduce secondary metabolism effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.